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Compound of Interest

Compound Name: 3-Chloro-D-phenylalanine

Cat. No.: B556626

Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable
building block in pharmaceutical research and drug development. Its incorporation into
peptides and other molecules can significantly alter their biological activity and metabolic
stability. Accurate spectroscopic characterization is crucial for its identification, purity
assessment, and structural elucidation in various research and development stages. This
technical guide provides a comprehensive overview of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Chloro-D-
phenylalanine, along with detailed experimental protocols.

Due to the limited availability of public experimental spectra for 3-Chloro-D-phenylalanine, the
guantitative data presented in this guide are predicted or expected values based on the
analysis of its structural analogs and fundamental spectroscopic principles.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-D-phenylalanine is presented
below.
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Property Value

Molecular Formula CoH10CINO2[1][2][31[4]

Molecular Weight 199.63 g/mol [1]

CAS Number 80126-52-9[1][3][4]

Appearance White to off-white powder[5]

Melting Point 226-232 °CJ[3]

Optical Rotation -21.5 +1° (c=1.011% in HCI/EtOH)[3]

Spectroscopic Data

The following sections detail the expected spectroscopic data for 3-Chloro-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR)

The predicted *H NMR spectrum of 3-Chloro-D-phenylalanine in a suitable deuterated solvent
(e.g., D20 or DMSO-ds) would exhibit the following signals:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons (Cz-
~7.2-7.4 m 4H
H, Cs-H, Cs-H, Ce-H)
~4.0-4.2 dd 1H a-proton (CH-NH2)
~3.0-3.3 m 2H B-protons (CHz-Ar)

Note: The chemical shifts of the amine (-NHz) and carboxylic acid (-COOH) protons are highly
dependent on the solvent and pH and may be observed as broad singlets or undergo
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exchange with the solvent.
13C NMR (Carbon-13 NMR)

The predicted proton-decoupled 13C NMR spectrum of 3-Chloro-D-phenylalanine would show
the following peaks:

Chemical Shift (0, ppm) Assignment

~170-175 Carbonyl carbon (C=0)

~135-140 Aromatic carbon attached to CHz (C1)
~134 Aromatic carbon attached to ClI (C3)
~125-130 Aromatic carbons (Cz, Ca, Cs, Ce)
~55-60 a-carbon (CH-NH2)

~35-40 [-carbon (CH2-Ar)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic IR absorption bands for solid-phase 3-Chloro-D-phenylalanine are listed below.
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Wavenumber (cm~?) Vibration Functional Group

3000-3300 N-H stretch Amine (-NH2)

2500-3300 O-H stretch Carboxylic acid (-COOH)

~3030 C-H stretch Aromatic

~2960 C-H stretch Aliphatic

~1700-1725 C=0 stretch Carboxylic acid (-C=0)

~1580-1620 C=C stretch Aromatic ring

~1500-1550 N-H bend Amine (-NHz)

~1400 O-H bend Carboxylic acid

1000-1100 C-Cl stretch Chloro-aromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-Chloro-D-phenylalanine, electrospray ionization (ESI) is a suitable
method.

Expected Fragmentation Pattern

The mass spectrum is expected to show the molecular ion peak [M+H]*. Common
fragmentation pathways for amino acids include the loss of the carboxyl group and cleavage of
the side chain.[6]

m/z Assignment

200.0473 [M+H]* (for CoH113°CINO2)

183.0202 [M+H - NHs]*+

154.0418 [M+H - COOHJ*

125.0153 [M+H - COOH - C2Ha]* (benzyl cation)
91.0542 [C7H7]* (tropylium ion)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b556626?utm_src=pdf-body
https://www.researchgate.net/figure/The-mass-spectra-produced-following-ionisation-of-phenylalanine-with-radiation-of_fig1_258667787
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the
molecule.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of 3-Chloro-D-phenylalanine in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., D20, DMSO-de). The choice of solvent will depend on the
solubility of the compound and the desired observation of exchangeable protons.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15
ppm.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Methodology:
e Sample Preparation:

o KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the
mixture into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

[e]

o

Record the sample spectrum over the range of 4000-400 cm~1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of 3-Chloro-D-phenylalanine (e.g., 1-10
pg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small
amount of formic acid to promote ionization.

 Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

o Data Acquisition:

o Infuse the sample solution directly into the ESI source or inject it through a liquid
chromatography (LC) system.
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o Acquire the mass spectrum in positive ion mode.

o For fragmentation analysis (MS/MS), select the molecular ion ([(M+H]*) as the precursor
ion and subject it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-
Chloro-D-phenylalanine.

Sample Preparation

3-Chloro-D-phenylalanine

Dissolve in appropriate solvent

Spectroscopic Analysis

- (Slﬁeﬂgscopy IR Spectroscopy Mass Spectrometry

Data [nterpretation

Structural Elucidation —l Purity Assessment

Compound Identification F

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 3-Chloro-D-phenylalanine.
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Caption: Step-by-step experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-D-phenylalanine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556626#spectroscopic-data-for-3-chloro-d-
phenylalanine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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